molecular formula C14H15NO4 B1374872 Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate CAS No. 362704-72-1

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Cat. No.: B1374872
CAS No.: 362704-72-1
M. Wt: 261.27 g/mol
InChI Key: RADJACRBEVKPOT-UHFFFAOYSA-N
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Description

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a β-lactam-derived compound featuring a four-membered azetidine ring with a conjugated enoate ester moiety.

Properties

IUPAC Name

benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-18-13(16)7-12-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJACRBEVKPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718782
Record name Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362704-72-1
Record name Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reagents and Conditions

  • Starting Materials :

    • Azetidine derivatives
    • Benzyl chloroformate (CbzCl)
    • Methyl acetoacetate or related β-keto esters
  • Reagents :

    • Base such as triethylamine (TEA) or sodium hydride (NaH)
    • Solvents like dichloromethane (DCM), toluene, or acetonitrile
  • Catalysts :

    • Acid or base catalysts for condensation reactions
  • Reaction Conditions :

    • Controlled temperatures (0–50°C)
    • Inert atmosphere (e.g., nitrogen or argon)

Detailed Preparation Steps

Step 1: Protection of Azetidine

The azetidine ring is protected using benzyl chloroformate to form a Cbz-protected azetidine derivative. This step ensures stability during subsequent reactions.

Reaction Scheme :
$$
\text{Azetidine} + \text{CbzCl} \xrightarrow{\text{Base, Solvent}} \text{Cbz-protected azetidine}
$$

Step 2: Knoevenagel Condensation

The protected azetidine is reacted with methyl acetoacetate in the presence of a base to form the desired compound.

Reaction Scheme :
$$
\text{Cbz-protected azetidine} + \text{Methyl acetoacetate} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$

Purification

The crude product is purified using techniques such as recrystallization or column chromatography to achieve a purity of ≥97%.

Reaction Parameters and Optimization

Parameter Optimal Conditions
Temperature 25–50°C
Solvent Dichloromethane or Toluene
Reaction Time 6–12 hours
Base Triethylamine or Sodium Hydride
Yield Typically ≥85%

Challenges and Considerations

  • Moisture Sensitivity :

    • The reaction should be carried out under an inert atmosphere to prevent hydrolysis.
  • Side Reactions :

    • Over-condensation can lead to by-products, necessitating careful control of stoichiometry.
  • Purification :

    • The final product may require multiple purification steps due to its sensitivity and high purity requirements.

Chemical Reactions Analysis

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted azetidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with cellular processes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

Ethoxy Analog: Benzyl 3-(2-Ethoxy-2-Oxoethylidene)Azetidine-1-Carboxylate
  • Structural Difference : Methoxy (OCH₃) replaced with ethoxy (OCH₂CH₃).
  • Synthesis : Similar to the methoxy derivative but using ethyl 2-(dimethoxyphosphoryl)acetate.
  • Properties :
    • Lower polarity due to the longer alkyl chain, affecting chromatographic retention (e.g., $ Rf = 0.27 $ vs. methoxy analog’s $ Rf = 0.33 $) .
    • ¹H NMR : δ 4.20 (q, 2H, OCH₂CH₃), 1.30 (t, 3H, CH₃) .
  • Applications : Demonstrated comparable reactivity in aza-Michael additions but slightly reduced yield in neuroprotective assays (60% vs. 65% for methoxy) .
tert-Butyl-Protected Analog: tert-Butyl 3-(2-Methoxy-2-Oxoethylidene)Azetidine-1-Carboxylate
  • Structural Difference : Benzyl group replaced with tert-butyl (Boc).
  • Synthesis: Directly prepared from N-Boc-3-azetidinone and methyl 2-(dimethoxyphosphoryl)acetate .
  • Properties :
    • Higher thermal stability (storage at 2–8°C vs. room temperature for benzyl derivatives) .
    • ¹H NMR : δ 1.50 (s, 9H, Boc-CH₃) .
  • Applications: Preferred for solid-phase peptide synthesis due to Boc’s acid-labile nature, unlike the benzyl group requiring hydrogenolysis .

Substituent Variations on the Azetidine Ring

Aryl-Substituted Derivatives (e.g., Compound 28)
  • Structural Difference : Incorporation of a 4-(trifluoromethyl)phenyl group at the 3-position.
  • Synthesis: Via nucleophilic addition to the enoate intermediate .
  • Properties :
    • Enhanced lipophilicity (logP increased by ~1.5 units) due to the CF₃ group.
    • ¹H NMR : δ 7.60 (d, 2H, Ar-H) .
  • Biological Activity : Improved neuroprotective activity (IC₅₀ = 12 μM vs. 25 μM for parent compound) in glutamate-induced neuronal injury models .
Amino-Functionalized Derivatives (e.g., Benzyl 3-(Methylamino)Azetidine-1-Carboxylate)
  • Structural Difference: Enoate replaced with methylamino group.
  • Synthesis : Via reductive amination or nucleophilic substitution .
  • Applications : Serves as a building block for kinase inhibitors, though lacks the conjugated ester’s reactivity in cycloadditions .

Comparative Data Table

Compound Name R₁ (Ester) R₂ (Azetidine) Molecular Weight Yield (%) Key ¹H NMR Shifts (δ) Biological Activity (IC₅₀, μM)
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate OCH₃ H 275.29 60–65 5.84 (=CH), 3.77 (OCH₃) 25 (neuroprotection)
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate OCH₂CH₃ H 289.31 55–60 4.20 (OCH₂CH₃), 1.30 (CH₃) 28 (neuroprotection)
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate OCH₃ Boc 227.26 75–80 1.50 (Boc-CH₃) N/A
Benzyl 3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate (28) OCH₃ 4-CF₃Ph 414.13 60 7.60 (Ar-H) 12 (neuroprotection)

Biological Activity

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring, which is a four-membered nitrogen-containing heterocycle. The molecular formula is C13H15NO4C_{13}H_{15}NO_4, with a molecular weight of approximately 261.27 g/mol. The presence of the benzyl group enhances its lipophilicity, making it suitable for various applications in drug development and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in disease treatment.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism behind this activity often involves the induction of apoptosis or cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against Gram-positive bacteria, although specific data on its efficacy compared to established antibiotics is still limited. The minimal inhibitory concentrations (MIC) for several derivatives have been documented, indicating varying levels of effectiveness against different microbial strains .

Research Findings and Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Anticancer Studies : A study reported that derivatives similar to this compound showed significant cytotoxicity against leukemia and breast cancer cell lines, highlighting their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in substituents significantly affected biological activity, suggesting pathways for optimizing the efficacy of this compound in therapeutic applications .
  • Pharmacological Potential : The compound has been proposed as a lead for developing new drugs targeting viral infections due to its favorable chemical properties and biological activities .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameStructureUnique Features
Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylateStructureContains a tert-butyl group; potential for different biological activity.
Benzyl 3-(2-methoxycarbonyl)-azetidineStructureLacks ethoxy group; different reactivity profile.
Ethyl 3-(4-methoxyphenyl)-azetidineStructureContains a phenolic substituent; variation in substituents may lead to distinct pharmacological properties.

This table highlights how structural variations can influence the biological activity of azetidine derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, and how can purity be ensured?

  • Methodology : Multi-step synthesis often involves functionalization of the azetidine ring. For example, tert-butyl analogs are synthesized via oxime formation or alkylation using tert-butyl 3-oxoazetidine-1-carboxylate as a precursor, with i-PrOH or MeOH as solvents . Purification typically employs silica gel chromatography (e.g., 40% EtOAc in CH2_2Cl2_2) to isolate the product in high yield (86% reported for structurally related compounds) . Purity is confirmed using analytical techniques like NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) is essential for confirming the azetidine ring substitution pattern and ester functionalities. Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1689 cm1^{-1} for related carboxylates) . High-resolution mass spectrometry (HRMS) validates molecular weight, while High Performance Liquid Chromatography (HPLC) monitors reaction progress and purity .

Q. How should this compound be handled and stored to ensure stability?

  • Methodology : Despite limited hazard data for this specific compound, structurally similar azetidine derivatives are stored sealed in dry conditions at 2–8°C to prevent hydrolysis or oxidation . Personal protective equipment (PPE), including gloves and chemical-resistant clothing, is recommended during handling to mitigate uncharacterized risks .

Advanced Research Questions

Q. What computational or experimental strategies elucidate the electronic effects of the 2-methoxy-2-oxoethylidene substituent on reactivity?

  • Methodology : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the ester group, predicting sites for nucleophilic attack or electrophilic substitution. Experimentally, comparative studies with analogs (e.g., tert-butyl vs. benzyl carboxylates) reveal differences in reaction rates under standardized conditions (e.g., Suzuki coupling), guided by steric and electronic profiles .

Q. How does the compound’s stability vary under acidic, basic, or catalytic conditions?

  • Methodology : Stability assays involve exposing the compound to pH gradients (e.g., HCl/NaOH solutions) or metal catalysts (e.g., Pd/C) and monitoring degradation via TLC or HPLC. For example, tert-butyl derivatives are stable under neutral conditions but susceptible to ring-opening in strong acids . Reaction design must account for these limitations, using inert atmospheres (N2_2) to prevent oxidation .

Q. What role does this compound play in synthesizing bioactive molecules or drug candidates?

  • Methodology : The azetidine ring and ester functionalities serve as versatile intermediates. For instance, tert-butyl analogs are used to construct γ-aminoalcohols or β-lactams via reductive amination or [2+2] cycloadditions . The compound’s stereoelectronic properties are leveraged in medicinal chemistry to optimize binding affinity to biological targets (e.g., enzymes) .

Q. How can structural modifications enhance its utility in asymmetric catalysis or chiral synthesis?

  • Methodology : Introducing chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or using enantioselective catalysts (e.g., Ru-phosphine complexes) can yield stereoenriched derivatives. For example, fluorinated azetidines are synthesized via asymmetric hydrogenation, with stereochemistry confirmed by X-ray crystallography .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

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